molecular formula C18H19N5O3S B11200045 N-(3,4-Dimethylphenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide

N-(3,4-Dimethylphenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11200045
M. Wt: 385.4 g/mol
InChI Key: WITFFIFLNAEJMI-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole ring One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The process typically includes the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s sulfonamide group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-Dimethylphenyl)-5-(4-methylbenzenesulfonamido)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a triazole ring and sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications that are not observed in similar compounds.

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-5-[(4-methylphenyl)sulfonylamino]-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H19N5O3S/c1-11-4-8-15(9-5-11)27(25,26)22-17-16(20-23-21-17)18(24)19-14-7-6-12(2)13(3)10-14/h4-10H,1-3H3,(H,19,24)(H2,20,21,22,23)

InChI Key

WITFFIFLNAEJMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2C(=O)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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